rac 1-Oleoyl Glycerol-d5 rac 1-Oleoyl Glycerol-d5
Brand Name: Vulcanchem
CAS No.: 565183-24-6
VCID: VC0133606
InChI: InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Molecular Formula: C21H40O4
Molecular Weight: 361.578

rac 1-Oleoyl Glycerol-d5

CAS No.: 565183-24-6

Cat. No.: VC0133606

Molecular Formula: C21H40O4

Molecular Weight: 361.578

* For research use only. Not for human or veterinary use.

rac 1-Oleoyl Glycerol-d5 - 565183-24-6

Specification

CAS No. 565183-24-6
Molecular Formula C21H40O4
Molecular Weight 361.578
IUPAC Name (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate
Standard InChI InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
Standard InChI Key RZRNAYUHWVFMIP-FNKKQMTJSA-N
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Introduction

Chemical Structure and Properties

Molecular Structure

Rac 1-Oleoyl Glycerol-d5 possesses a glycerol backbone with an oleoyl group (derived from oleic acid) esterified at the sn-1 position . The molecular formula is C₂₁H₃₅D₅O₄, indicating the presence of five deuterium atoms that replace hydrogen atoms in the glycerol backbone . The presence of these deuterium atoms is particularly significant as they provide enhanced stability without altering the fundamental chemical behavior of the molecule, making it useful for tracking and quantification in experimental settings.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that define its behavior in various experimental conditions. These properties are summarized in the following table:

PropertyValue
Molecular Weight361.57 g/mol
Density1.0±0.1 g/cm³
Boiling Point483.3±35.0 °C at 760 mmHg
Flash Point155.4±19.4 °C
LogP6.71
PSA (Polar Surface Area)66.76000
Exact Mass356.292664

The high LogP value of 6.71 indicates significant lipophilicity, which influences its solubility and membrane interaction capabilities . The compound's physical state is typically a viscous liquid at room temperature, with stability characteristics enhanced by the deuterium labeling.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of rac 1-Oleoyl Glycerol-d5 typically involves the esterification of oleic acid with a deuterated glycerol molecule under controlled laboratory conditions. The incorporation of deuterium atoms into the glycerol backbone is achieved through specialized synthetic processes that ensure precise positioning of the isotopic labels. This approach allows researchers to produce a compound that maintains the chemical reactivity of the non-deuterated counterpart while providing the analytical advantages of isotopic labeling.

Industrial Production

Biological Activity and Interactions

Interaction with Rac1 GTPase

One of the most significant aspects of rac 1-Oleoyl Glycerol-d5 is its ability to influence the activity of Rac1, an important GTPase involved in numerous cellular processes . Rac1, which belongs to the Rho GTPase family, plays crucial roles in cell skeleton regulation, cell migration, and cell proliferation . The interaction between rac 1-Oleoyl Glycerol-d5 and Rac1 initiates a mechanism whereby GDP is replaced by GTP, activating the GTPase . Once activated, Rac1 can effectively bind with downstream effectors to ultimately regulate various cellular processes.

Membrane Interactions

Due to its lipophilic nature, rac 1-Oleoyl Glycerol-d5 can integrate with cellular membranes, potentially altering their fluidity and permeability. This property makes it valuable for studies investigating membrane dynamics and the impact of lipid modifications on cellular function. The deuterium labeling provides a distinct advantage in such studies, as it allows for clear tracking of the compound's distribution and metabolism without significantly altering its membrane interaction properties.

Research Applications

Metabolic Studies

The deuterium labeling in rac 1-Oleoyl Glycerol-d5 makes it particularly valuable for metabolic tracing studies . Researchers can track the compound through various metabolic pathways, providing insights into lipid metabolism and the fate of monoacylglycerols in biological systems. This application is crucial for understanding both normal physiological processes and pathological conditions related to lipid metabolism disorders.

Pharmaceutical Research

In pharmaceutical development, deuterated compounds like rac 1-Oleoyl Glycerol-d5 have gained attention due to their potential to affect pharmacokinetic and metabolic profiles . The incorporation of deuterium can lead to significant changes in how compounds are processed in the body, potentially improving drug stability and reducing undesirable metabolism. This property makes rac 1-Oleoyl Glycerol-d5 and similar compounds valuable in drug discovery and development processes.

Food Science Applications

Rac 1-Oleoyl Glycerol-d5 has potential applications in food science, particularly for improving the texture and flavor of beverages . As a fatty acid ester, it can influence the sensory properties of food products while also serving as a model compound for studying the behavior of similar lipids in food systems. The enhanced stability provided by deuterium labeling offers advantages in such applications, allowing for more precise tracking and quantification in complex food matrices.

Comparative Analysis with Related Compounds

Comparison with Non-deuterated Monoolein

Rac 1-Oleoyl Glycerol-d5 is the deuterium-labeled counterpart of monoolein, an endogenous metabolite . While maintaining the same chemical reactivity and biological functions, the deuterated version offers enhanced stability and unique analytical advantages. The primary difference lies in the mass and spectroscopic properties, which allow researchers to distinguish between the deuterated compound and its natural counterpart in experimental systems.

Related Glycerol Derivatives

Several related compounds share structural similarities with rac 1-Oleoyl Glycerol-d5, including rac 1-Oleoyl-3-linoleoylglycerol-d5, which features an additional linoleoyl fatty acid chain. These related compounds provide researchers with a spectrum of tools for investigating different aspects of lipid metabolism and membrane biochemistry. Each derivative offers specific advantages depending on the research question being addressed, with variations in fatty acid composition influencing solubility, membrane interaction, and metabolic fate.

Analytical Methods and Detection

Chromatographic Techniques

For the detection and quantification of rac 1-Oleoyl Glycerol-d5 in research samples, liquid chromatography-mass spectrometry (LC-MS) represents the gold standard analytical approach. The deuterium labeling provides a distinct mass signature that facilitates accurate identification even in complex mixtures. Typical LC-MS methods employ reverse-phase chromatography with C18 columns and gradient elution using acetonitrile/water systems, followed by mass spectrometric detection that can identify the compound based on its unique molecular weight and fragmentation pattern.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful technique for analyzing rac 1-Oleoyl Glycerol-d5, particularly for confirming its structure and purity. The presence of deuterium atoms creates distinctive NMR signals that differ from the non-deuterated counterpart, allowing for clear differentiation. Additionally, infrared spectroscopy can provide valuable information about the functional groups present in the molecule, confirming the ester linkage and hydroxyl groups characteristic of this compound.

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